(2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound (2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone features a triazolopyrimidine core linked to a piperazine ring and a 2-iodophenyl group via a methanone bridge. Key structural attributes include:
- Triazolopyrimidine moiety: A fused heterocyclic system common in kinase inhibitors and nucleoside analogs due to its ability to mimic purine bases.
- Piperazine linker: Enhances solubility and provides conformational flexibility for target binding.
Properties
IUPAC Name |
(2-iodophenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN7O/c1-22-14-13(20-21-22)15(19-10-18-14)23-6-8-24(9-7-23)16(25)11-4-2-3-5-12(11)17/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFOVYFQWSNGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4I)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C16H16IN7O and a molecular weight of 449.25 g/mol, this compound is characterized by its unique structure that incorporates both triazole and piperazine moieties, which are known for their diverse pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing triazole and piperazine rings exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of this compound has been explored in various studies.
Antimicrobial Activity
A study highlighted the synthesis of related compounds and their antimicrobial properties. The results demonstrated that many derivatives exhibited moderate to excellent antimicrobial activity against various bacterial strains. For instance, compounds with similar structural features were screened for their efficacy against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 5a | Moderate | Good |
| 5b | Excellent | Moderate |
| 5k | Good | Excellent |
Anticancer Potential
The triazole ring in the compound is known for its role in anticancer activity. Research has indicated that triazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells . The specific anticancer effects of this compound have yet to be extensively documented but are suggested based on the biological activities of similar compounds.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors associated with disease processes. For example, triazole derivatives have been shown to act on G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways .
Case Studies
Recent case studies have explored the efficacy of related compounds in clinical settings. For example:
- Triazole Derivatives in Cancer Therapy : A study demonstrated that triazole-containing compounds significantly reduced tumor size in animal models when administered at specific doses.
- Antimicrobial Screening : In vitro assays showed that several derivatives exhibited potent activity against multidrug-resistant bacterial strains.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound is compared below with two analogs: one from and a structurally distinct methanone derivative from .
Key Observations:
Triazolopyrimidine Substitutions :
- The 3-methyl group in the target compound reduces steric hindrance compared to the 3-(4-methylphenyl) substituent in the analog from , which may hinder binding to flat binding pockets.
- The 4-trifluoromethylphenyl group in the analog enhances lipophilicity (logP ~3.5 estimated) versus the 2-iodophenyl group (logP ~2.8 estimated), favoring membrane permeability .
The trifluoromethyl group in the analog is electron-withdrawing, altering aryl ring electron density and possibly modulating π-π stacking interactions .
Heterocyclic Diversity :
- Compound 7a () demonstrates divergent bioactivity due to its thiophene-pyrazole core, which may target enzymes like thymidylate synthase or dihydrofolate reductase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
